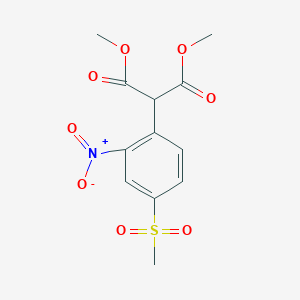

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 2-(4-methylsulfonyl-2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO8S/c1-20-11(14)10(12(15)21-2)8-5-4-7(22(3,18)19)6-9(8)13(16)17/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGCONCEDRXES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649560 | |

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-22-2 | |

| Record name | Dimethyl [4-(methanesulfonyl)-2-nitrophenyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: Synthesis, Properties, and Synthetic Potential

This guide provides a comprehensive technical overview of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, a specialized organic intermediate. While direct experimental data for this specific molecule is limited in published literature, this document leverages established principles of organic chemistry and data from closely related structural analogs to offer a robust profile for researchers, chemists, and professionals in drug development. We will explore its synthesis, predicted physicochemical properties, key reactive characteristics, and its potential as a versatile building block for creating more complex molecular architectures.

Molecular Structure and Physicochemical Profile

This compound is a polysubstituted aromatic compound. Its core structure consists of a benzene ring functionalized with three key groups: a nitro group (-NO₂), a methylsulfonyl group (-SO₂CH₃), and a dimethyl malonate moiety (-CH(COOCH₃)₂). The nitro and methylsulfonyl groups are powerful electron-withdrawing groups that significantly influence the molecule's reactivity.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Analog Comparison |

| IUPAC Name | Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)propanedioate | Systematic nomenclature rules. |

| Molecular Formula | C₁₂H₁₃NO₈S | Based on the chemical structure. |

| Molecular Weight | 331.30 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to light yellow solid | Similar analogs are reported as yellow solids.[1] |

| Melting Point | Expected to be a solid with a moderate to high melting point | The high degree of substitution and polarity suggest strong intermolecular forces. |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetone); sparingly soluble in alcohols; insoluble in water. | Typical for highly functionalized, polar organic molecules. |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed from moisture and light. | Based on the stability of similar fine chemicals.[1] |

Synthesis and Mechanistic Rationale

The most logical and field-proven approach for synthesizing this class of compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic nature of the starting materials.

Causality and Experimental Design:

The core principle of this synthesis relies on activating an aromatic ring towards nucleophilic attack.[4] The target molecule's structure provides clear guidance:

-

Aryl Halide Activation: The benzene ring must be "electron-poor" to be susceptible to attack by a carbon nucleophile like the malonate enolate. The presence of two strong electron-withdrawing groups—the nitro group at the ortho position and the methylsulfonyl group at the para position—provides powerful activation. Their combined inductive and resonance effects create a significant partial positive charge on the carbon atom attached to the leaving group.

-

Choice of Leaving Group: A halogen, typically chlorine or fluorine, serves as an excellent leaving group in SNAr reactions. Therefore, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene is the ideal electrophilic partner.

-

Nucleophile Generation: Dimethyl malonate is the nucleophilic precursor. Its α-protons are acidic (pKa ≈ 13 in DMSO) and can be readily removed by a suitable base to generate a stabilized carbanion (enolate), which acts as the potent nucleophile.[5]

-

Solvent and Base Selection: The reaction requires a polar aprotic solvent (e.g., DMF or DMSO) to solvate the base's cation without quenching the nucleophile. A moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is effective for deprotonating the dimethyl malonate.

Proposed Synthetic Workflow:

Detailed Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous dimethylformamide (DMF).

-

Nucleophile Formation: Add dimethyl malonate (1.1 equivalents) to the stirring suspension. Stir at room temperature for 30 minutes to facilitate the formation of the potassium salt of the malonate enolate.

-

Addition of Electrophile: Dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Workup and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product.[6]

Predicted Spectroscopic Signature

A comprehensive spectroscopic analysis is crucial for structural verification. The following are predicted key features for this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals / Bands | Interpretation |

| ¹H NMR | δ 8.2-8.5 (d, 1H), 8.0-8.2 (dd, 1H), 7.8-8.0 (d, 1H) | Aromatic protons in a highly deshielded environment due to -NO₂ and -SO₂CH₃ groups. The splitting pattern will be complex (likely a distorted ABX system). |

| δ 5.5-5.8 (s, 1H) | The single methine proton on the α-carbon of the malonate. | |

| δ 3.7-3.9 (s, 6H) | The two equivalent methyl groups of the dimethyl ester. | |

| δ 3.1-3.3 (s, 3H) | The methyl group of the methylsulfonyl moiety. | |

| ¹³C NMR | δ 165-170 (2C) | Carbonyl carbons of the two ester groups. |

| δ 120-155 (6C) | Aromatic carbons, with quaternary carbons attached to -NO₂ and -SO₂CH₃ appearing at the lower field (more deshielded). | |

| δ 55-60 (1C) | Methine carbon of the malonate. | |

| δ 52-54 (2C) | Methyl carbons of the ester groups. | |

| δ 44-46 (1C) | Methyl carbon of the sulfonyl group. | |

| FT-IR (cm⁻¹) | ~1740-1760 (strong, sharp) | C=O stretching of the ester groups. |

| ~1530 & ~1350 (strong, sharp) | Asymmetric and symmetric stretching of the aromatic nitro group (-NO₂). | |

| ~1320 & ~1150 (strong, sharp) | Asymmetric and symmetric stretching of the sulfonyl group (-SO₂-). |

Reactivity and Synthetic Utility

This molecule is a rich platform for synthetic transformations, offering multiple reactive sites that can be addressed with high selectivity. Its utility stems from the orthogonal reactivity of its functional groups.

Key Reactive Centers:

-

The Malonate Moiety: This is a classic synthon in organic chemistry.[7]

-

Alkylation: The acidic methine proton can be removed with a base, and the resulting enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce further complexity at the α-position.

-

Hydrolysis & Decarboxylation: The diester can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Subsequent heating leads to efficient decarboxylation, yielding a substituted acetic acid derivative. This makes the molecule a synthetic equivalent of a -CH₂(4-(methylsulfonyl)-2-nitrophenyl) synthon.[5]

-

-

The Nitro Group: The nitro group is one of the most versatile functional groups in synthetic chemistry.[8]

-

Reduction to Amine: The primary transformation is its reduction to an aniline derivative. This is a pivotal step, as it completely alters the electronic properties of the ring (from electron-withdrawing to electron-donating) and introduces a nucleophilic amino group. A wide range of reagents can achieve this chemoselectively, including catalytic hydrogenation (H₂/Pd-C), or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).[9][10]

-

-

The Aromatic Ring: The resulting 2-amino-4-(methylsulfonyl)phenyl derivative is a valuable precursor for heterocyclic synthesis.

Potential Applications in Drug Discovery

While not a therapeutic agent itself, this compound is a high-value intermediate for constructing biologically active molecules.

-

Scaffold for Kinase Inhibitors: The closely related analog, Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate, is an impurity and likely an intermediate in the synthesis of Nintedanib , a multi-target tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[2] This highlights the utility of the 2-nitrophenyl malonate scaffold in this therapeutic area. The methylsulfonyl group is a common feature in many kinase inhibitors, acting as a hydrogen bond acceptor and influencing solubility and metabolic stability.

-

Precursor to Heterocyclic Libraries: As detailed in the reactivity section, the facile conversion to the corresponding aniline makes this compound an excellent starting point for generating libraries of fused heterocyclic compounds. These scaffolds are privileged structures in medicinal chemistry, frequently appearing in drugs targeting a wide range of diseases.[13]

-

Analogs of Bioactive Molecules: The 4-(methylsulfonyl)-2-nitrophenyl moiety is present in other known bioactive compounds. For instance, N-[4-(methylsulfonyl)-2-nitrophenyl]-1,3-benzodioxol-5-amine (MSNBA) was identified as a selective inhibitor of the GLUT5 fructose transporter, a target for metabolic diseases and cancer. This malonate derivative could serve as a key building block for synthesizing novel analogs of MSNBA to explore structure-activity relationships.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is unavailable, a hazard assessment can be made based on its functional groups.

-

Hazard Class: Aromatic nitro compounds are often toxic, can be skin irritants, and may cause methemoglobinemia upon absorption.[14][15][16] Malonate esters can cause skin and eye irritation.[15]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a predictive yet scientifically grounded framework for understanding and utilizing this compound. Its true potential lies in its role as an adaptable and powerful intermediate for the synthesis of novel compounds in the fields of medicinal chemistry and materials science.

References

-

Pharmaffiliates. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. [Online] Available at: [Link]

-

Veeprho. Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate | CAS 1160293-27-5. [Online] Available at: [Link]

-

Stadlbauer, W. Malonates in Cyclocondensation Reactions. Molecules, 2002. [Online] Available at: [Link]

-

Frontiers in Chemistry. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. 2023. [Online] Available at: [Link]

-

ResearchGate. Room-Temperature Copper-Catalyzed α-Arylation of Malonates. 2007. [Online] Available at: [Link]

-

Genprice. This compound. [Online] Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Online] Available at: [Link]

-

ACS Medicinal Chemistry Letters. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. 2022. [Online] Available at: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. 2015. [Online] Available at: [Link]

-

Barakat, A., et al. Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E, 2013. [Online] Available at: [Link]

-

MDPI. Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. [Online] Available at: [Link]

-

Ye, J., et al. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Chemical Communications, 2005. [Online] Available at: [Link]

-

MDPI. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. 2018. [Online] Available at: [Link]

-

Piórko, A., et al. Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates.... Journal of the Chemical Society, Perkin Transactions 1, 1989. [Online] Available at: [Link]

-

The Synthetic Tree. Nitro Reduction - Common Conditions. [Online] Available at: [Link]

-

Klapars, A., et al. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Journal of the American Chemical Society, 2001. [Online] Available at: [Link]

-

ResearchGate. N-Methyl-N-methylsulfonyl-2-nitrobenzenesulfonamide. 2007. [Online] Available at: [Link]

-

Organic Chemistry Portal. Nef Reaction. [Online] Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. 2022. [Online] Available at: [Link]

-

Organic & Biomolecular Chemistry. Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. 2023. [Online] Available at: [Link]

-

ResearchGate. Dimethyl 2-(4-methylbenzylidene)malonate. 2013. [Online] Available at: [Link]

-

Xu, P., et al. Desymmetric Partial Reduction of Malonic Esters. Journal of the American Chemical Society, 2022. [Online] Available at: [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. 2023. [Online] Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2018. [Online] Available at: [Link]

-

Carl Roth. Safety Data Sheet: Nitrobenzene. 2023. [Online] Available at: [Link]

-

ChemBoost. Nucleophilic aromatic substitution mechanism. YouTube, 2021. [Online] Available at: [Link]

-

Ma, D.-S. 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E, 2008. [Online] Available at: [Link]

-

Nishino, S. F., & Spain, J. C. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 2001. [Online] Available at: [Link]

-

ResearchGate. The synthesis of nitrobenzene derivatives. 2021. [Online] Available at: [Link]

-

MDPI. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. 2014. [Online] Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. 1160293-27-5|Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]

- 6. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. carlroth.com [carlroth.com]

A Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: A Key Intermediate in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Substituted Phenylmalonates in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic development, particularly in oncology.[1][2] The intricate architecture of these inhibitors often relies on the strategic assembly of molecular fragments, where the choice of starting materials and intermediates profoundly influences the efficiency of synthesis and the ultimate biological activity of the final compound. Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, bearing the CAS number 917562-22-2, emerges as a compound of significant interest within this context. While not an active pharmaceutical ingredient itself, its structural motifs—a nitro-substituted aromatic ring, a sulfonyl group, and a malonate ester—position it as a versatile precursor for the construction of complex heterocyclic scaffolds, such as indolinones, which are prevalent in a variety of kinase inhibitors.[3] This guide provides an in-depth technical overview of this key intermediate, offering insights into its synthesis, chemical properties, and its pivotal role in the development of targeted therapeutics.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthetic workflows. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 917562-22-2 | N/A |

| Molecular Formula | C₁₂H₁₃NO₈S | Derived from structure |

| Molecular Weight | 331.30 g/mol | Calculated |

| Appearance | Likely a pale yellow to white solid | Analogy to similar nitroaromatic compounds[4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | General solubility of malonate esters[4] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

The presence of the electron-withdrawing nitro and methylsulfonyl groups on the phenyl ring significantly influences the molecule's reactivity. The nitro group at the ortho position to the malonate substituent creates steric hindrance and modulates the electronic properties of the aromatic ring, which can be exploited in subsequent synthetic transformations.

Proposed Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology is particularly effective for introducing nucleophiles to electron-deficient aromatic rings.

Conceptual Workflow

The proposed synthesis involves the reaction of a suitably activated nitroaromatic precursor with dimethyl malonate. The presence of two strong electron-withdrawing groups (nitro and methylsulfonyl) on the aromatic ring facilitates the nucleophilic attack by the malonate enolate.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established procedures for similar reactions.[5][6] Researchers should optimize conditions for their specific setup.

-

Preparation of the Malonate Enolate:

-

To a solution of dimethyl malonate (1.1 equivalents) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate. The choice of base is critical; weaker bases like potassium carbonate may require higher temperatures and longer reaction times.

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 equivalent) in a minimal amount of dry DMF.

-

Add this solution dropwise to the pre-formed malonate enolate solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Application in the Synthesis of Indolinone-Based Kinase Inhibitors

The true value of this compound lies in its potential as a key building block for the synthesis of indolinone derivatives. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][7]

Transformation Pathway to the Indolinone Core

The conversion of the substituted phenylmalonate to the indolinone core typically involves a reductive cyclization strategy.

Caption: Pathway from the malonate to the indolinone core.

Plausible Mechanism and Strategic Considerations

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., iron in acetic acid).[8] The choice of reducing agent is critical to avoid the reduction of other functional groups.

-

Intramolecular Cyclization: The resulting aniline intermediate undergoes a spontaneous or heat-induced intramolecular cyclization. The amino group attacks one of the ester carbonyls, leading to the formation of the five-membered lactam ring characteristic of the indolinone core. This step is often facile due to the proximity of the reacting groups.

The resulting substituted indolinone can then be further functionalized to generate a library of potential kinase inhibitors. The methylsulfonyl group at the 4-position of the phenylmalonate starting material is carried through the synthesis and can play a crucial role in the final compound's interaction with the target kinase, potentially forming key hydrogen bonds or other interactions within the ATP-binding pocket.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the substitution pattern), the methoxy protons of the ester groups (a singlet), the methine proton of the malonate (a singlet), and the methyl protons of the sulfonyl group (a singlet). |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbons of the esters, the methoxy carbons, the methine carbon of the malonate, and the methyl carbon of the sulfonyl group. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the esters (around 1730-1750 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹, respectively), and the S=O stretching of the sulfonyl group (around 1300-1350 and 1120-1160 cm⁻¹).[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While specific toxicity data is not available, the presence of a nitroaromatic group suggests that it should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[9]

Conclusion and Future Outlook

This compound represents a strategically important, though not widely characterized, chemical intermediate. Its synthesis via a robust SNAr pathway and its subsequent conversion to valuable indolinone scaffolds underscore its potential in the drug discovery pipeline. For researchers and drug development professionals, this compound offers a gateway to novel kinase inhibitors and other biologically active molecules. Further exploration of its reactivity and the development of optimized synthetic protocols will undoubtedly facilitate the discovery of next-generation therapeutics.

References

-

Liu, Y., & Gray, N.S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358-364. Available at: [Link]

-

Krug, M., & Hilgeroth, A. (2008). Recent advances in the development of multi-kinase inhibitors. Mini Reviews in Medicinal Chemistry, 8(13), 1312-1327. Available at: [Link]

-

Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. Available at: [Link]

-

Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5. (2023). Alichem. Available at: [Link]

-

Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. (n.d.). PrepChem.com. Available at: [Link]

- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (1981). Google Patents.

-

Ali, K., Elhenawy, A. A., Alam, W., Alsharif, K. F., Alzahrani, K. J., Khan, H., ... & Ullah, R. (2025). Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives. PLOS ONE, 20(5), e0319987. Available at: [Link]

- INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. (2020). Google Patents.

-

Dimethyl Malonate MSDS. (2005). Harper College. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the development of multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]

- 5. prepchem.com [prepchem.com]

- 6. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 7. Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives | PLOS One [journals.plos.org]

- 8. INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE - Patent 2229360 [data.epo.org]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. cdhfinechemical.com [cdhfinechemical.com]

A Comprehensive Technical Guide to Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate: Synthesis, Characterization, and Potential Applications

This technical guide provides an in-depth exploration of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate, a specialized organic compound with significant potential in medicinal chemistry and drug discovery. While this molecule is not extensively documented in publicly available literature, its structure suggests a role as a key intermediate for the synthesis of complex molecular architectures. This guide will therefore extrapolate from established chemical principles and data on structurally related compounds to present a scientifically grounded overview of its synthesis, physicochemical properties, and prospective applications.

Introduction: The Strategic Importance of Substituted Phenylmalonates

Phenylmalonate esters are a cornerstone of modern organic synthesis, prized for their versatility as building blocks. The malonate functional group, with its acidic α-hydrogen, readily forms a stable enolate, enabling a wide array of carbon-carbon bond-forming reactions[1]. The strategic placement of substituents on the phenyl ring further enhances the utility of these reagents, allowing for the introduction of diverse functionalities and the modulation of electronic properties.

The subject of this guide, this compound, incorporates two powerful electron-withdrawing groups on the phenyl ring: a nitro group (-NO2) and a methylsulfonyl group (-SO2CH3). This electronic profile renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceutical agents. Furthermore, the nitro group can be readily reduced to an amine, providing a chemical handle for subsequent transformations[1].

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high electrophilicity of an appropriately substituted nitrobenzene precursor.

Proposed Synthetic Pathway

A plausible and efficient synthesis would involve the reaction of 1-chloro-4-(methylsulfonyl)-2-nitrobenzene with dimethyl malonate in the presence of a suitable base. The electron-withdrawing nature of the nitro and methylsulfonyl groups activates the chlorine atom for displacement by the dimethyl malonate enolate.

Sources

Navigating the Uncharted: A Technical Safety Guide for Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate is a complex organic molecule with potential applications in pharmaceutical synthesis and drug development. As a novel or specialized chemical intermediate, a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not be readily available. This technical guide is designed to fill that critical gap. By dissecting the molecule into its core functional components—a dimethyl malonate backbone, a nitrophenyl ring, and a methylsulfonyl group—we can construct a robust, predictive safety profile. This document provides researchers and drug development professionals with the in-depth technical knowledge and practical, field-proven protocols necessary to handle this compound with the highest degree of safety and scientific integrity. We will explore the anticipated hazards, establish validated handling procedures, and outline emergency preparedness, all grounded in the established toxicology and reactivity of its constituent parts.

Introduction: The Imperative for a Predictive Safety Analysis

In the fast-paced environment of drug discovery and chemical synthesis, researchers often work with novel compounds for which comprehensive safety data has not yet been established. This compound represents such a case. The absence of a specific Safety Data Sheet (SDS) necessitates a proactive and analytical approach to safety.

This guide employs the well-established principle of Structure-Activity Relationship (SAR) analysis. By examining the known hazards of its three primary functional groups, we can reliably predict the toxicological and reactive properties of the whole molecule. This methodology empowers the researcher to implement informed and specific safety protocols, ensuring a self-validating system of laboratory practice.

The core components we will analyze are:

-

Dimethyl Malonate: The ester backbone of the molecule.

-

2-Nitrophenyl Group: An aromatic system with a powerful electron-withdrawing nitro substituent.

-

4-Methylsulfonyl Group: A sulfone group attached to the aromatic ring.

This document will serve as a foundational safety resource, enabling you to proceed with your research confidently and securely.

Deconstruction of a Molecule: Hazard Analysis by Functional Group

The overall hazard profile of this compound is a composite of the characteristics of its building blocks.

The Dimethyl Malonate Core: Irritation Potential

The dimethyl malonate portion of the molecule is the least hazardous component, but it is not entirely benign. Safety data for dimethyl malonate consistently indicates that it is an irritant.[1][2][3]

Therefore, it is crucial to handle this compound with appropriate personal protective equipment to prevent contact with eyes, skin, and mucous membranes.

The 2-Nitrophenyl Moiety: A Red Flag for Toxicity and Reactivity

The presence of the nitrophenyl group significantly elevates the hazard profile of this molecule. Aromatic nitro compounds are a class of chemicals known for their potential toxicity and, in some cases, explosive nature.[4][5][6]

-

Systemic Toxicity: A primary concern with aromatic nitro compounds is their ability to be absorbed through the skin and cause methemoglobinemia .[7] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, cyanosis (a bluish discoloration of the skin and lips), and in severe cases, collapse and death.[7]

-

Organ Damage: Prolonged or repeated exposure to nitrophenols may cause damage to organs.[8]

-

Reactivity and Thermal Instability: Nitroaromatic compounds can be reactive and may present an explosion risk if subjected to shock or rapid, uncontrolled heating.[9][10] The presence of multiple nitro groups increases this risk.[9] While our target molecule is mono-nitrated, this potential for thermal decomposition, which can release massive amounts of heat and gases, must be respected.[6][10]

The Methylsulfonyl Group (Sulfone): Generally Stable but Warrants Caution

The methylsulfonyl group, a sulfone, is generally considered to be a stable and relatively inert functional group, especially when compared to more reactive sulfur-containing groups like sulfonyl chlorides.[11] However, the broader class of organosulfur compounds can have varied toxicological profiles. For instance, divinyl sulfone is noted to be fatal if swallowed or in contact with skin and causes severe skin burns and eye damage.[12] While this compound does not share this high level of acute toxicity, it is prudent to treat it as a potential irritant and to handle it with care.

Synthesized Hazard Profile and GHS Classification (Predicted)

Based on the analysis of its functional groups, we can predict the following hazard profile and GHS classification for this compound.

| Hazard Category | Predicted GHS Classification | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Based on the known toxicity of nitrophenols.[9] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Contribution from both the dimethyl malonate and nitrophenol moieties.[1][13] |

| Serious Eye Damage/Eye Irritation | Category 2 (Irritant) | Contribution from both the dimethyl malonate and nitrophenol moieties.[1][13] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Based on the properties of dimethyl malonate.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Potential for methemoglobinemia and organ damage from the nitrophenyl group.[7][8] |

| Physical Hazards | Potentially Unstable at Elevated Temperatures | Based on the general properties of nitroaromatic compounds.[9][10] |

Risk Assessment and Mitigation Workflow

The following diagram illustrates the logical flow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment and mitigation workflow for this compound.

Experimental Protocols: A Self-Validating System of Safety

These protocols are designed to be a self-validating system, where adherence to each step inherently minimizes risk.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount. The following table provides a guide based on the predicted hazards.

| Protection Type | Recommended PPE | Rationale and Field Insights |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential decomposition events. Standard safety glasses are insufficient. |

| Hand Protection | Butyl rubber or neoprene gloves. | These materials offer good resistance to nitro compounds.[14] Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. |

| Body Protection | A flame-resistant lab coat worn over personal clothing. | Protects against splashes and provides a barrier in case of accidental ignition. |

| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[15] |

Safe Handling and Storage

Handling:

-

Work in a Designated Area: All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

-

Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[3]

-

Minimize Quantities: Use the smallest amount of material necessary for the experiment to minimize the potential impact of an incident.

-

Control Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[16] Be mindful of the potential for thermal decomposition of the nitroaromatic group.[9][10]

-

Grounding: For transfers of larger quantities of solid material, take measures to prevent the buildup of electrostatic charge.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Labeling: Ensure the container is clearly labeled with the full chemical name and a summary of the predicted hazards (Irritant, Harmful, Thermally Sensitive).

Accidental Release and Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Personal Protection: Wear the appropriate PPE as outlined in section 5.1.

-

Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[17][18] For a liquid spill (if the compound is in solution), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[2]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing.[20] Wash skin with plenty of soap and water for at least 15 minutes.[21] If irritation persists, or if symptoms of systemic toxicity appear, seek medical attention. |

| Inhalation | Move the person to fresh air.[20][22] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention and show the container or label to the medical personnel. |

Conclusion: A Proactive Stance on Laboratory Safety

While this compound lacks a dedicated Safety Data Sheet, a comprehensive and reliable safety profile can be constructed through a systematic analysis of its constituent functional groups. The irritant nature of the dimethyl malonate core, combined with the more significant toxic and reactive potential of the nitrophenyl group, dictates that this compound must be handled with a high degree of care.

By adhering to the engineering controls, personal protective equipment recommendations, and safe handling protocols outlined in this guide, researchers can confidently and safely work with this molecule. This proactive, science-driven approach to safety is not just a best practice; it is an essential component of responsible research and development.

References

- Sdfine. (n.d.). METHANESULPHONYL CHLORIDE.

- CDH Fine Chemical. (n.d.). DIMETHYL MALONATE CAS No 108-59-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.

- International Chemical Safety Cards. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.

- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- ChemicalBook. (2025, June 14). 3-SULFOLENE - Safety Data Sheet.

- New Jersey Department of Health. (2004, September). 4-Nitrophenol - HAZARD SUMMARY.

- Cambridge Commodities. (n.d.). Methyl Sulfonyl Methane (MSM) - (Min 99%).

- Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 2-Nitrophenol.

- Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.

- Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.

- Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures.

- Sigma-Aldrich. (2015, June 16). Safety Data Sheet.

- ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds.

- International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety.

- OAKTrust. (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment | US EPA.

- Office of Environmental Health and Safety, Northwestern University. (n.d.). Hazardous Chemical Exposures.

- Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.

- National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. carlroth.com [carlroth.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 11. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. carlroth.com [carlroth.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. epa.gov [epa.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. us.cambridgecommodities.com [us.cambridgecommodities.com]

- 18. dept.harpercollege.edu [dept.harpercollege.edu]

- 19. ehs.princeton.edu [ehs.princeton.edu]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 22. First Aid - Chemical Poisoning [moh.gov.sa]

An In-Depth Technical Guide to the Reactivity of Activated Aromatic Systems in Malonate Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The synthesis of α-aryl malonates represents a cornerstone transformation in medicinal chemistry and materials science, providing critical precursors for a vast array of pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors.[1][2] The formation of this key carbon-carbon bond hinges on the reaction between a malonate nucleophile and an aromatic system. However, the inherent stability and electron-rich nature of the benzene ring render it unreactive towards nucleophiles under normal conditions. This guide provides an in-depth exploration of the strategies employed to overcome this challenge, focusing on the reactivity of activated aromatic systems. We will dissect the mechanistic principles, provide field-proven experimental protocols, and offer a comparative analysis of classical and modern synthetic methodologies, empowering researchers to make informed decisions in their synthetic campaigns.

The Fundamental Challenge: Nucleophilic Attack on an Aromatic Ring

In standard malonic ester synthesis, a carbanion generated from deprotonation of a malonate ester acts as a potent nucleophile.[3] However, direct reaction with an unactivated aryl halide (like chlorobenzene) via a classical SN2 or SN1 pathway is unfeasible. The SN2 backside attack is sterically impossible, and the formation of a high-energy aryl cation for an SN1 reaction is energetically prohibitive.[4]

To facilitate this transformation, the aromatic ring must be "activated," meaning its electron density must be reduced to make it susceptible to attack by an electron-rich nucleophile.[5] This is achieved through two primary strategies:

-

Intrinsic Activation: Attaching potent electron-withdrawing groups (EWGs) to the aromatic ring, enabling a Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Catalytic Activation: Employing transition metals (e.g., Palladium or Copper) to orchestrate a cross-coupling reaction that proceeds via an entirely different mechanistic manifold.

This guide will examine these strategies in detail.

Intrinsic Activation: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr reaction is the classical approach for reacting malonates with aryl halides. It is predicated on making the aromatic ring sufficiently electrophilic to be attacked by the malonate enolate.[6]

2.1. The Principle of SNAr Activation

Contrary to electrophilic aromatic substitution where electron-donating groups are "activating," in nucleophilic substitution, electron-withdrawing groups (EWGs) are the activating groups .[7][8] These groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-COR), reduce the electron density of the aromatic π-system, making it vulnerable to nucleophilic attack.[9][10]

For activation to be effective, the EWG must be positioned ortho or para to the leaving group (typically a halide).[4] This specific orientation allows the negative charge of the intermediate to be delocalized onto the EWG through resonance, providing crucial stabilization. A meta-positioned EWG cannot provide this resonance stabilization, rendering the aromatic ring largely unreactive.[4]

2.2. The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism .[5][6]

-

Addition: The malonate enolate (nucleophile) attacks the carbon atom bearing the leaving group. This is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][6]

-

Elimination: The aromaticity is restored in a rapid second step where the leaving group is expelled.[6]

Sources

- 1. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]

- 8. iscnagpur.ac.in [iscnagpur.ac.in]

- 9. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

"Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate" synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in various chemical manufacturing processes. The protocol detailed herein is based on a nucleophilic aromatic substitution (SNAr) reaction, offering a robust and scalable method for researchers and professionals in drug development and chemical synthesis. This guide emphasizes the underlying chemical principles, safety protocols, and analytical validation required for successful and reproducible synthesis.

Introduction

This compound is a crucial chemical building block, most notably utilized as a precursor in the synthesis of Nitisinone. Nitisinone is a medication used for the treatment of hereditary tyrosinemia type 1, a rare genetic disorder. The synthesis of this malonate derivative hinges on a classic nucleophilic aromatic substitution (SNAr) reaction.

The core of this reaction involves the displacement of a halide from an aromatic ring by a nucleophile. In this specific synthesis, the carbanion generated from dimethyl malonate acts as the nucleophile. The aromatic ring, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene, is highly activated towards this type of reaction due to the presence of two strongly electron-withdrawing groups: the nitro group (-NO2) and the methylsulfonyl group (-SO2CH3). These groups, positioned ortho and para to the leaving group (chloride), stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction. A patent for a manufacturing process of Nitisinone explicitly describes this synthetic step.

This application note will detail a reliable protocol for this synthesis, discuss the critical parameters influencing the reaction's outcome, and provide a framework for the analysis of the final product.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are:

-

Deprotonation: A base, typically potassium carbonate, deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate). This carbanion is a potent nucleophile.

-

Nucleophilic Attack: The malonate carbanion attacks the electron-deficient carbon atom bonded to the chlorine atom on the aromatic ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

-

Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride leaving group, yielding the final product.

Chemical Reaction Pathway

Caption: Workflow of the SNAr synthesis reaction.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |

| 1-chloro-4-(methylsulfonyl)-2-nitrobenzene | 90485-66-2 | 235.64 | 10.0 g (42.4 mmol) | Purity ≥98% |

| Dimethyl malonate | 108-59-8 | 132.12 | 6.2 g (46.7 mmol) | Anhydrous grade recommended |

| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 8.8 g (63.7 mmol) | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | Anhydrous, <0.005% water |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | For extraction and purification |

| Brine (Saturated NaCl solution) | N/A | N/A | As needed | For washing |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | As needed | For drying organic phase |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus (Büchner funnel and flask)

Experimental Protocol

Reaction Setup

-

Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or in a desiccator.

-

Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, a nitrogen inlet, and a stopper. Maintain a slight positive pressure of inert gas throughout the reaction to prevent moisture from entering the system.

-

Charging the Flask: To the flask, add 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (10.0 g, 42.4 mmol), potassium carbonate (8.8 g, 63.7 mmol), and a magnetic stir bar.

-

Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (100 mL) to the flask. Begin stirring the suspension. Subsequently, add dimethyl malonate (6.2 g, 46.7 mmol) to the mixture via a syringe.

Reaction Execution

-

Heating: Heat the reaction mixture to 80-85 °C using the heating mantle.

-

Monitoring: Maintain the temperature and vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material, 1-chloro-4-(methylsulfonyl)-2-nitrobenzene. The reaction is typically complete within 4-6 hours.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Pour the cooled reaction mixture into 400 mL of ice-cold water. A precipitate (the crude product) should form. Stir the aqueous suspension for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid cake with deionized water (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the crude product under vacuum. The expected product is an off-white to pale yellow solid.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

1-chloro-4-(methylsulfonyl)-2-nitrobenzene: This compound is an irritant. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Dimethyl malonate: Combustible liquid and vapor. Causes skin and serious eye irritation. Handle with care.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and can be absorbed through the skin. It is crucial to avoid inhalation and skin contact.

-

Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing work.

Results and Characterization

The successful synthesis should yield this compound as a solid.

-

Expected Yield: 80-90%

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 124-126 °C

-

Characterization: The identity and purity of the product should be confirmed using standard analytical techniques:

-

1H NMR: To confirm the chemical structure.

-

13C NMR: To further confirm the carbon framework.

-

Mass Spectrometry: To determine the molecular weight.

-

FTIR: To identify functional groups.

-

References

- Albrecht, W. et al. (2004). Process for the manufacturing of Nitisinone. World Intellectual Property Organization.

-

Lock, E. A., et al. (2004). The synthesis of Nitisinone (NTBC) and its 13C4-labelled analogue. Journal of Labelled Compounds and Radiopharmaceuticals, 47(1), 15-22. [Link]

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Dimethyl Malonate

For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds on aromatic rings is a cornerstone of modern synthetic chemistry. Among the various methods, nucleophilic aromatic substitution (SNAr) offers a powerful, metal-free approach to functionalize electron-deficient arenes. This guide provides an in-depth exploration of the SNAr reaction utilizing dimethyl malonate, a readily available and versatile carbon nucleophile. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights gleaned from practical application to empower you to successfully implement and optimize this transformation in your work.

The Scientific Foundation: Understanding the SNAr Reaction with Dimethyl Malonate

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds readily only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs).[1][2][3][4] The reaction with dimethyl malonate is particularly valuable as it introduces a malonate moiety that can be further elaborated, for instance, through decarboxylation to yield arylacetic acid derivatives, which are prevalent motifs in pharmaceuticals.

The Mechanism of Action: An Addition-Elimination Pathway

The SNAr reaction does not proceed via a direct SN2 displacement, which is sterically hindered, nor an SN1 pathway, due to the instability of the aryl cation.[1] Instead, it follows a two-step addition-elimination mechanism.[1][5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of dimethyl malonate by a suitable base to form a resonance-stabilized enolate. This carbanion then attacks the carbon atom bearing the leaving group on the electron-deficient aromatic ring.[1] This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity is restored in the second, faster step, where the leaving group is expelled from the Meisenheimer complex, yielding the final arylated malonate product.[1]

The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.[1][2]

Caption: Workflow of the SNAr reaction with dimethyl malonate.

Key Parameters Influencing Reaction Success

A thorough understanding of the interplay between the substrate, nucleophile, base, and solvent is paramount for a successful SNAr reaction.

-

The Aromatic Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R). The more EWGs present, the faster the reaction. The position of these groups is critical; ortho and para substitution to the leaving group allows for effective resonance stabilization of the Meisenheimer intermediate. Meta substitution offers no such stabilization and is generally unreactive.[1]

-

The Leaving Group: The nature of the leaving group in SNAr reactions follows a trend that is counterintuitive to SN2 reactions. The reactivity order is generally F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.

-

The Nucleophile Generation: Dimethyl malonate is not nucleophilic enough to attack the aromatic ring directly. It must first be deprotonated to its enolate form. The choice of base is critical and depends on the acidity of the malonate's α-protons.

-

The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are the solvents of choice for SNAr reactions. These solvents are effective at solvating the cation of the base, leaving the anion more "naked" and reactive. They also help to stabilize the charged Meisenheimer complex.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a representative SNAr reaction between 2,4-dinitrochlorobenzene and dimethyl malonate.

Reagents and Equipment

-

Reagents: 2,4-dinitrochlorobenzene, dimethyl malonate, sodium hydride (60% dispersion in mineral oil) or anhydrous potassium carbonate, anhydrous dimethylformamide (DMF), diethyl ether, saturated aqueous ammonium chloride, brine, and anhydrous magnesium sulfate.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert atmosphere setup (e.g., nitrogen or argon line), dropping funnel, separatory funnel, rotary evaporator, and standard laboratory glassware.

Protocol 1: Using Sodium Hydride as a Base

This protocol is suitable for generating the malonate enolate quickly and efficiently. Caution: Sodium hydride is a flammable solid and reacts violently with water. The combination of NaH and DMF can lead to exothermic decomposition at elevated temperatures.[7][8][9][10] Handle with extreme care under an inert atmosphere.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a suspension.

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via syringe over 10-15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the sodium salt of dimethyl malonate.

-

Aryl Halide Addition: Dissolve 2,4-dinitrochlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the malonate enolate solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Using Potassium Carbonate as a Base

This protocol offers a milder and often safer alternative to sodium hydride.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dinitrochlorobenzene (1.0 equivalent), dimethyl malonate (1.2 equivalents), and finely powdered anhydrous potassium carbonate (2.0 equivalents).[11]

-

Solvent Addition: Add anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may require several hours to reach completion.

-

Workup and Purification: After cooling to room temperature, filter off the potassium carbonate. Dilute the filtrate with water and extract with diethyl ether. The subsequent workup and purification steps are similar to Protocol 1.

Caption: A generalized experimental workflow for the SNAr reaction.

Data Presentation: A Comparative Overview

The choice of reaction parameters can significantly impact the yield of the desired dimethyl arylmalonate. The following table provides a summary of expected outcomes based on different substrates and conditions, synthesized from literature precedents.

| Entry | Aryl Halide | Leaving Group | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Fluoro-2,4-dinitrobenzene | F | NaH | DMF | RT | 2 | >90 |

| 2 | 1-Chloro-2,4-dinitrobenzene | Cl | NaH | DMF | RT | 4 | ~85 |

| 3 | 1-Chloro-4-nitrobenzene | Cl | K₂CO₃ | DMF | 100 | 12 | ~70 |

| 4 | 4-Fluoronitrobenzene | F | K₂CO₃ | DMSO | 120 | 8 | ~75 |

| 5 | 1-Chloro-2-nitrobenzene | Cl | NaH | DMF | 50 | 6 | ~80 |

Yields are approximate and can vary based on the specific reaction scale and purification method.

Field-Proven Insights: Troubleshooting and Optimization

Even with well-defined protocols, challenges can arise. Here are some common issues and their solutions:

-

Low or No Conversion:

-

Inactive Nucleophile: Ensure the base is of good quality and the reaction is performed under strictly anhydrous conditions, especially when using sodium hydride. Incomplete deprotonation of dimethyl malonate is a common cause of failure.

-

Poorly Activated Substrate: The SNAr reaction is highly sensitive to the electronic nature of the aryl halide. If the substrate lacks strong electron-withdrawing groups at the ortho/para positions, the reaction will be sluggish or may not proceed at all. Consider using a more activated substrate if possible.

-

Insufficient Temperature: While highly activated substrates react at room temperature, less activated ones may require heating. Incrementally increase the reaction temperature, but be mindful of potential side reactions and solvent decomposition, particularly with DMF and DMSO at high temperatures.[7][12]

-

-

Formation of Side Products:

-

Hydrolysis: The presence of water can lead to the hydrolysis of the aryl halide, especially under basic conditions at elevated temperatures. Ensure all reagents and solvents are anhydrous.

-

Solvent Decomposition: The combination of strong bases like NaH with DMF can lead to the formation of dimethylamine, which can act as a competing nucleophile.[7] If this is an issue, consider using a different solvent or a milder base like potassium carbonate.

-

-

Difficult Purification:

-

Residual DMF/DMSO: These high-boiling solvents can be challenging to remove completely. After the main extraction, washing the organic layer multiple times with water can help remove residual DMF or DMSO.[13]

-

Product Oiling Out: Some dimethyl arylmalonates may be oils or low-melting solids. Purification by column chromatography is often the most effective method.

-

Conclusion

The nucleophilic aromatic substitution reaction with dimethyl malonate is a robust and versatile method for the arylation of activated aromatic systems. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of valuable dimethyl arylmalonate building blocks. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this important transformation in drug discovery and development.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Stanovnik, B., & Svete, J. (2004). Malonates in Cyclocondensation Reactions. Molecules, 9(5), 389-407. [Link]

-

Hinz, D. J., et al. (2025). Apparent Gas-Phase Nucleophilic Aromatic Substitution Reactions of Dimethyl(phenyl)silyl Cations. ResearchGate. [Link]

-

Babu, G. R., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica, 3(6), 437-442. [Link]

-

DeLuca, R. J., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(8), 923-925. [Link]

-

The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2007). C-arylation of diethyl malonate using different aryl halides. ResearchGate. [Link]

-

Rai, R., et al. (2010). Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals. Journal of Crystal Growth, 312(15), 2314-2319. [Link]

-

Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP. [Link]

-

ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

-

ResearchGate. (n.d.). Reagents and conditions: aN,N-dimethyl formamide, potassium carbonate.... [Link]

-

ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with the SNAr Reaction. [Link]

- Google Patents. (2015).

-

ResearchGate. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide. [Link]

-

PubMed. (2004). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ResearchGate. (2019). Mechanistic studies on nucleophilic aromatic substitution reactions on.... [Link]

-

ResearchGate. (2012). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]

-

Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]

-

Clayden, J., et al. (2012). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Angewandte Chemie International Edition, 51(30), 7358-7362. [Link]

-

Chemistry LibreTexts. (2020). 18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. [Link]

-

The Safety Letter. (2022). Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). [Link]

-

YouTube. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. [Link]

-

ResearchGate. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

-

Organic Syntheses. (n.d.). METHYL DIFORMYLACETATE. [Link]

-

Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. [Link]

-

Chemical Safety Library. (2022). CSL00191. [Link]

-

PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

-

ResearchGate. (2012). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). Reagents and conditions for the arylation of diethyl malonate (DEM) with substituted iodobenzene. [Link]

-

Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. [Link]

-

Shibasaki, M., et al. (2004). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 80, 1. [Link]

-

ResearchGate. (2019). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. [Link]

-

Royal Society of Chemistry. (2015). Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. [Link]

Sources

- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Chemical Safety Library [safescience.cas.org]

- 11. researchgate.net [researchgate.net]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of Dimethyl 2-(4-(methylsulfonyl)-2-nitrophenyl)malonate in Advanced Heterocyclic Synthesis

Introduction: A Versatile Building Block for Heterocyclic Scaffolds